molecular formula C6H11F2NO2 B13620641 3-((2,2-Difluoroethyl)amino)butanoic acid

3-((2,2-Difluoroethyl)amino)butanoic acid

Cat. No.: B13620641
M. Wt: 167.15 g/mol
InChI Key: CSSKHXLDPXDSIO-UHFFFAOYSA-N
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Description

3-((2,2-Difluoroethyl)amino)butanoic acid is an organic compound that features a butanoic acid backbone with an amino group substituted by a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Difluoroethyl)amino)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-aminobutanoic acid with 2,2-difluoroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Difluoroethyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-((2,2-Difluoroethyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-((2,2-Difluoroethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,2-Difluoroethyl)amino)butanoic acid is unique due to the presence of both the 2,2-difluoroethyl group and the butanoic acid backbone.

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

3-(2,2-difluoroethylamino)butanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-4(2-6(10)11)9-3-5(7)8/h4-5,9H,2-3H2,1H3,(H,10,11)

InChI Key

CSSKHXLDPXDSIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NCC(F)F

Origin of Product

United States

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